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Molecular Targets and Mechanism of Action

Paxalisib primarily acts on the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, survival,

and metabolism that is frequently dysregulated in cancer and other diseases [1] [2] [3].

The diagram below illustrates the core signaling pathway targeted by Paxalisib and its site of action:
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Paxalisib achieves its therapeutic effect by simultaneously inhibiting PI3K and mTOR, key nodes in this

pro-growth signaling pathway [1] [4] [5].

Table: Primary Molecular Targets of Paxalisib

Target Gene Symbol(s) Description of Inhibition

Class I
PI3K

PIK3CG (among
others) [5]

Inhibits phosphorylation of PIP2 to PIP3, preventing membrane
recruitment and activation of downstream effectors like AKT [5].
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Target Gene Symbol(s) Description of Inhibition

mTOR MTOR Directly inhibits the serine/threonine-protein kinase mTOR, a master
regulator of cell growth and proliferation, downstream of PI3K/AKT

signaling [4].

Key Experimental Evidence & Research Context

Preclinical and clinical studies provide evidence of Paxalisib's target engagement and downstream biological

effects.

Table: Summary of Key Experimental Findings for Paxalisib

Study Model Key Findings on Mechanism & Efficacy Research Context

Glioblastoma
(GBM) Patients

Phase 2 study showed sustained PFS of 8.5

months in newly diagnosed GBM with
unmethylated MGMT promoter [1].

Clinical evidence of anti-tumor

activity in a hard-to-treat brain
cancer, supported by its brain-

penetrant property [1] [6].

AT/RT Pediatric
Tumor Models

Paxalisib slowed tumor growth and extended

median survival from 40 to 54 days (p=0.001)
[2].

Confirmed strong activation of

the PI3K-AKT-mTOR pathway in
ATRT and validated it as a

therapeutic target [2].

Triple-Negative
Breast Cancer
(TNBC)

An 86% reduction in tumor burden observed in

a metastatic TNBC patient when combined
with immunotherapy/chemotherapy [7].

Suggests paxalisib may enhance

efficacy of immunotherapy, with
ongoing Phase 1b trials

investigating this combination [7].

Parkinson's
Disease Models

Proposed study to test hypothesis that

paxalisib can modify disease progression by
targeting PI3K pathway in neurons [3].

An example of potential drug

repurposing beyond oncology,
based on shared pathway

dysregulation [3].
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Research into Paxalisib has also revealed important insights into mechanisms of resistance, such as

reflexive activation of the MAPK pathway observed in ATRT models following PI3K/mTOR inhibition. This

finding provides a rationale for combination therapy, demonstrated by synergistic reduction of tumor

growth when Paxalisib is paired with the MEK inhibitor Mirdametinib [2].

The following diagram summarizes the experimental workflow used to establish Paxalisib's efficacy and

mechanism of action in preclinical studies:
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Research Applications and Considerations

Primary Indications: The main research focus is aggressive CNS cancers (glioblastoma, brain

metastases, DIPG/DMG, ATRT) due to high brain penetration [1] [4] [6]. Investigations are expanding
to other solid tumors like TNBC and NHL [4] [7].
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Combination Strategies: Consider co-targeting compensatory pathways like MAPK to overcome

resistance [2]. Synergy with immunotherapy is another promising area [7].
Key Property for CNS Research: Its ability to cross the blood-brain barrier (brain/plasma ratio ~1.0)

is a critical advantage for investigating brain cancers and neurological disorders [1] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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